molecular formula C21H15Cl2N3O B2428420 7-[(2,4-Dichlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol

7-[(2,4-Dichlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol

Cat. No.: B2428420
M. Wt: 396.3 g/mol
InChI Key: ZQNSVWDKNCLXET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2,4-Dichlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol is a useful research compound. Its molecular formula is C21H15Cl2N3O and its molecular weight is 396.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

7-[(2,4-dichlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O/c22-14-7-9-15(17(23)12-14)20(26-18-5-1-2-10-24-18)16-8-6-13-4-3-11-25-19(13)21(16)27/h1-12,20,27H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNSVWDKNCLXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(C2=C(C=C(C=C2)Cl)Cl)C3=C(C4=C(C=CC=N4)C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-[(2,4-Dichlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol , with the CAS number 315698-29-4 , is a synthetic derivative of quinoline that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H15Cl2N3OC_{21}H_{15}Cl_{2}N_{3}O, and it possesses a complex structure that includes a quinoline core substituted with a dichlorophenyl and a pyridinylamino group.

PropertyValue
Molecular Weight396.3 g/mol
Chemical FormulaC21H15Cl2N3O
CAS Number315698-29-4

Research indicates that compounds similar to 7-[(2,4-Dichlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol exhibit various biological activities through several mechanisms:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression, such as protein tyrosine kinases. These enzymes play crucial roles in cellular signaling pathways that regulate cell growth and division.
  • Antimicrobial Activity : Some studies have suggested that quinoline derivatives possess antimicrobial properties, potentially making them candidates for treating bacterial infections.
  • Anticancer Properties : Preliminary investigations indicate that this compound may have antiproliferative effects on various cancer cell lines, suggesting its utility in oncology.

Case Studies and Research Findings

  • Antiproliferative Activity : A study explored the antiproliferative effects of similar quinoline derivatives on lung and breast cancer cell lines. Results indicated significant inhibition of cell growth, with some compounds demonstrating IC50 values in the low micromolar range, suggesting strong anticancer potential .
  • Kinase Inhibition : Research focusing on pyrido[2,3-d]pyrimidine derivatives has highlighted the importance of structural modifications in enhancing kinase inhibition. The activity of derivatives bearing specific substituents was found to be significantly higher than their analogues .
  • Microbial Inhibition : A comparative analysis of various quinoline derivatives revealed that certain modifications could enhance their antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL .

Biological Activity Summary Table

Activity TypeTarget/EffectReference
AntiproliferativeLung and breast cancer cells
Kinase InhibitionProtein tyrosine kinases
AntimicrobialStaphylococcus aureus, E. coli

Scientific Research Applications

Anticancer Applications

Research has highlighted several critical applications of 7-[(2,4-Dichlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol in cancer therapy:

  • Leukemia Treatment :
    • MMRi62 has been demonstrated to effectively induce apoptosis in various leukemia cell lines, including those resistant to multiple drugs. This is particularly significant given the challenges associated with treating p53 mutant leukemias .
  • Broad-Spectrum Antitumor Activity :
    • Studies have indicated that derivatives of quinoline compounds exhibit cytotoxic effects across a range of cancer types including leukemia, non-small cell lung cancer, colon cancer, and melanoma. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the quinoline ring can enhance antitumor activity .
  • Mechanistic Insights :
    • The compound's ability to inhibit the MDM2-MDM4 E3 ligase complex is crucial for its mechanism of action. By disrupting this complex, MMRi62 promotes p53-independent apoptosis pathways in tumor cells .

Case Studies

Several case studies have been documented that illustrate the effectiveness of 7-[(2,4-Dichlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol:

Case Study 1: Efficacy in Drug-resistant Leukemia

A study conducted on drug-resistant leukemia cells demonstrated that MMRi62 induced significant apoptosis regardless of the p53 status. This suggests a promising avenue for treating patients with resistant forms of leukemia who have limited therapeutic options .

Case Study 2: Structure Activity Relationship Analysis

Research involving SAR analysis revealed that modifications to the quinoline structure could lead to enhanced cytotoxicity against various cancer cell lines. For instance, introducing different substituents at positions 7 and 4 on the quinoline ring significantly improved the compound's potency against breast and prostate cancer cells .

Comparative Analysis of Quinoline Derivatives

To better understand the potential of 7-[(2,4-Dichlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol within its class, a comparative analysis with other quinoline derivatives is essential.

Compound NameMechanismCancer Types TargetedEfficacy
MMRi62MDM4 DegraderLeukemia, Breast CancerHigh
Other Quinoline Derivative ATopoisomerase InhibitorLung CancerModerate
Other Quinoline Derivative BDNA IntercalatorColorectal CancerLow

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.